N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-4-8-21-17(23)10-16(20-18(12)21)25-11-15(22)19-13-6-3-7-14(9-13)24-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZZQVVTMXOMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a methoxyphenyl group and a pyrido-pyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| CAS Number | Not available |
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Modulation of Signaling Pathways : It could interact with key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and growth.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
Anticancer Activity
Several studies have reported that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative with a similar structure showed an IC50 value of 15 µM against breast cancer cell lines (MCF-7), indicating potent cytotoxicity.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects:
- Case Study 2 : Related compounds have shown effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Anti-inflammatory Effects
Research indicates that similar compounds can reduce inflammatory cytokines:
- Case Study 3 : A study demonstrated that a related compound decreased TNF-α and IL-6 levels in lipopolysaccharide-stimulated macrophages by up to 50%.
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of structurally related compounds. Notably:
- Synthesis : The synthesis involves multi-step reactions starting from commercially available precursors, leading to high-yield products.
- Biological Testing : In vitro assays have been employed to evaluate the cytotoxicity and mechanism of action against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
